Lintetralin Lintetralin Lintetralin is a natural product found in Phyllanthus niruri and Phyllanthus urinaria with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1861134
InChI: InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1
SMILES:
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol

Lintetralin

CAS No.:

Cat. No.: VC1861134

Molecular Formula: C23H28O6

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

Lintetralin -

Specification

Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
IUPAC Name 5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole
Standard InChI InChI=1S/C23H28O6/c1-24-11-16-7-15-9-20(26-3)21(27-4)10-17(15)23(18(16)12-25-2)14-5-6-19-22(8-14)29-13-28-19/h5-6,8-10,16,18,23H,7,11-13H2,1-4H3/t16-,18-,23-/m1/s1
Standard InChI Key WBJMMHMEDGPCCD-JTUHZDRVSA-N
Isomeric SMILES COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC4=C(C=C3)OCO4)OC)OC
Canonical SMILES COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC4=C(C=C3)OCO4)OC)OC

Introduction

Chemical Structure and Identity

Lintetralin is an aryltetralin lignan with the molecular formula C23H28O6 and a molecular weight of 400.5 g/mol . It is also known by several synonyms including (-)-Lintetralin and 5-[(1R,2S,3S)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1,3-benzodioxole . The compound is characterized by its unique chemical structure featuring a tetrahydronaphthalene core with multiple methoxy groups and a benzodioxole moiety.

Chemical Identifiers

Lintetralin can be identified using various chemical database identifiers as summarized in Table 1:

Identifier TypeValue
PubChem CID11361584
InChIKeyWBJMMHMEDGPCCD-JTUHZDRVSA-N
SMILESCOC[C@H]1CC2=CC(=C(C=C2C@HC3=CC4=C(C=C3)OCO4)OC)OC
Exact Mass400.18858861 Da
Nikkaji NumberJ1.896.979C
WikidataQ104401845

Structural Features

Lintetralin possesses a complex three-dimensional structure with specific stereochemistry. It contains a tetrahydronaphthalene scaffold connected to a benzodioxole ring system . The structure includes:

  • A tetrahydronaphthalene core with (1R,2S,3S) stereochemistry

  • Two methoxy groups on the tetrahydronaphthalene ring

  • Two methoxymethyl substituents

  • A 1,3-benzodioxole moiety

This structural arrangement contributes to its unique biological activities and physicochemical properties.

Physical and Chemical Properties

Lintetralin appears as a brownish oil in its natural state . Its physical and chemical properties, both experimental and computed, provide important insights into its behavior in biological systems.

Physicochemical Properties

The key physicochemical properties of lintetralin are presented in Table 2:

PropertyValueMethod
Molecular Weight400.5 g/molComputed by PubChem 2.1
XLogP3-AA3.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count7Computed by Cactvs 3.4.8.18
NP-Likeness score1.256Reported in IMPPAT database

Spectroscopic Data

Spectroscopic analysis has provided valuable information about lintetralin's structure:

  • IR Spectrum: Shows characteristic absorption at 1591 cm-1 indicating C=C aromatic ring groups

  • UV Spectrum: Maximum absorption at 282 nm for aromatic ring groups

  • Mass Spectrum: Reveals a protonated molecule ion peak at m/z 400.19 [M+], confirming its molecular weight

  • NMR Data: The 1H NMR spectrum shows four methoxyl protons at δ 3.61 (s), 3.84 (m), 3.36 (s), and 3.27 (s), assigned to protons at 3-OCH3, 4-OCH3, 9-OCH3, and 9'-OCH3 positions

These spectroscopic characteristics serve as important identifiers for the compound and help confirm its structure during isolation and characterization.

Natural Sources and Classification

Plant Sources

Lintetralin has been reported in several plant species, most notably:

  • Phyllanthus urinaria (Common leaf flower)

  • Phyllanthus niruri (Stonebreaker or seed-under-leaf)

These plants have been used in traditional medicine systems for various ailments, including urinary and liver disorders.

Chemical Classification

According to modern chemical taxonomy systems, lintetralin is classified as follows:

  • ClassyFire Classification:

    • Kingdom: Organic compounds

    • Superclass: Lignans, neolignans and related compounds

    • Class: Aryltetralin lignans

  • NP Classifier:

    • Biosynthetic pathway: Shikimates and Phenylpropanoids

    • Superclass: Lignans

    • Class: Arylnaphthalene and aryltetralin lignans

This classification places lintetralin within the broader context of plant-derived lignans, a class of compounds known for their diverse biological activities.

Synthesis and Isolation

Lintetralin can be obtained through both isolation from natural sources and chemical synthesis.

Chemical Synthesis

A general synthetic pathway for aryltetralin lignans, including (±)-lintetralin, has been reported in the Journal of the Chemical Society Perkin Transactions in 1981 . The synthesis starts from the lithium enolate of 3-(3,4-dimethoxybenzyl)butyrolactone, leading to the formation of (±)-lintetralin . This synthetic approach demonstrates the feasibility of producing lintetralin and structurally related compounds in laboratory settings.

Isolation from Natural Sources

Isolation of lintetralin from plant sources typically involves extraction with organic solvents such as methanol, followed by various chromatographic techniques for purification. The compound has been successfully isolated from the methanolic leaf extract of Phyllanthus niruri, where it exists alongside other bioactive compounds like hypophyllanthin and niranthin .

Biological Activities

Lintetralin exhibits diverse biological activities, making it a compound of interest for potential therapeutic applications.

Anticancer Activity

Research has demonstrated that lintetralin possesses anticancer properties against various cell lines:

  • Shows cytotoxicity against human cervical cancer cell lines (HeLa) with an IC50 value of 50.5 μg/mL

  • Exhibits moderate cytotoxicity against normal mouse fibroblast cell lines (NIH/3T3) with an IC50 value of approximately 50 μg/mL

These findings suggest potential selective anticancer activity, although the compound shows moderate toxicity against normal cells as well.

Antimicrobial Properties

Lintetralin has demonstrated significant antimicrobial activity, particularly against multidrug-resistant (MDR) bacterial pathogens:

  • Effective against Enterococcus faecalis, with molecular docking studies showing binding to proteins involved in biofilm formation and virulence

  • Shows activity against Proteus mirabilis, another MDR pathogen

Molecular Docking Studies

Molecular docking studies have provided insights into lintetralin's antimicrobial mechanism of action:

  • Against Enterococcus faecalis: Lintetralin showed docking scores of -5.347 Kcal/mol with esp protein (biofilm regulatory protein), -5.023 Kcal/mol with gelE protein (metalloprotease), and -5.647 Kcal/mol with prgB protein (biofilm regulatory pilus protein)

  • Against Proteus mirabilis: Demonstrated binding with docking scores of -3.830 Kcal/mol against atfE protein (biofilm formation, fimbrial receptor binding protein), -3.248 Kcal/mol against lpxA protein (transferase activity, lipopolysaccharide biosynthesis), and -3.103 Kcal/mol against mrpH protein (metal binding adhesion activity, biofilm formation)

These molecular interactions suggest that lintetralin may disrupt bacterial biofilm formation and virulence factor production, contributing to its antimicrobial efficacy.

Structure-Activity Relationships

The biological activities of lintetralin can be attributed to its structural features:

  • The aryltetralin scaffold is a common feature in lignans with anticancer and antimicrobial properties

  • The presence of multiple methoxy groups likely contributes to its lipophilicity and ability to penetrate cell membranes

  • The benzodioxole moiety is found in many bioactive compounds and may contribute to specific molecular interactions

Further research on structure-activity relationships could help optimize these properties for enhanced therapeutic potential.

Future Research Directions

Several areas warrant further investigation to fully understand and utilize lintetralin's potential:

Mechanism of Action Studies

More detailed studies on lintetralin's precise mechanisms of action in both anticancer and antimicrobial activities are needed. This includes:

  • Elucidation of cellular pathways affected by lintetralin in cancer cells

  • Further investigation of its interactions with bacterial proteins and virulence factors

  • Studies on potential synergistic effects with existing drugs

Structure Optimization

Chemical modification of lintetralin's structure could lead to derivatives with enhanced activity and reduced toxicity. Rational drug design approaches based on the molecular docking studies could guide such optimization efforts.

In Vivo Studies

Most current research on lintetralin has been conducted in vitro. In vivo studies are essential to evaluate its efficacy, bioavailability, pharmacokinetics, and toxicity in animal models before clinical applications can be considered.

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